CID 134303931

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

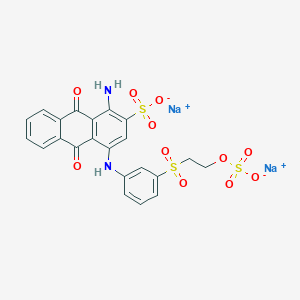

Reactive Blue 19 is an organic dye classified under the chemical identifier C.I. Reactive Blue 19, with a molecular formula of and a molecular weight of approximately 606.57 g/mol. It appears as a dark blue crystalline powder and is known for its high solubility in water, reaching up to 220 g/L at 20°C . This dye is primarily utilized in the textile industry for dyeing cellulose fibers, providing vibrant colors with excellent lightfastness.

Reactive Blue 19 does not have a direct role in biological systems. Its mechanism of action relates to its interaction with cellulose fibers during dyeing. The vinyl sulfone group reacts with hydroxyl groups on the cellulose, forming a covalent bond that anchors the dye molecule to the fiber []. This strong chemical bond is responsible for the washfastness of the dyed fabric.

- Toxicity: Limited data available. However, some studies suggest potential ecotoxicity, with RBBR harming aquatic life and potentially affecting plant growth through contaminated irrigation water [].

- Flammability: Not readily available. Anthraquinone dyes are generally not highly flammable.

- Reactivity: Can react with strong oxidizing agents [].

Synthesis and Properties

Reactive Blue 19, also known as C.I. Reactive Blue 19 or Remazol Brilliant Blue R, is a synthetic dye belonging to the anthraquinone dye class. Its synthesis involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and 2-(3-aminophenylsulfonyl)ethyl hydrogen sulfate, followed by refining and salting-out []. The resulting dye appears as a blue powder and exhibits a strong blue color in solution [].

Applications in Scientific Research

While primarily used in the textile industry for dyeing fabrics, Reactive Blue 19 finds application in various scientific research fields due to its specific properties:

Biochemistry and Cell Biology

Researchers utilize Reactive Blue 19 as a substrate to study enzymes involved in xenobiotic metabolism. These enzymes are responsible for transforming and eliminating foreign chemicals from the body []. Reactive Blue 19's ability to inhibit specific enzymes, such as hydroxylase and nitrite reductase, allows scientists to investigate their function and potential roles in various biological processes [, ].

Environmental Science

Studies have employed Reactive Blue 19 as a model compound to assess the adsorption and degradation of organic pollutants in various environmental matrices, including soil and water [, ]. By monitoring the behavior of this dye, researchers gain valuable insights into the fate and transport of other pollutants in the environment.

The chemical behavior of Reactive Blue 19 includes reactions typical of azo and anthraquinone dyes. It can undergo photodegradation in the presence of catalysts, such as bismuth oxo citrate, which facilitates its breakdown into less harmful substances . The degradation process can be accelerated by various factors including pH, temperature, and the presence of metallic ion catalysts like cobalt .

Research indicates that Reactive Blue 19 may exhibit toxicity to aquatic organisms and can be a significant water pollutant due to its persistence in the environment . Studies have shown that it can be effectively degraded using advanced oxidation processes, which are crucial for mitigating its environmental impact. The dye's interaction with biological systems is an area of ongoing research, particularly concerning its effects on microbial communities in wastewater treatment systems.

Reactive Blue 19 can be synthesized through several methods, with the most common involving the reaction between bromamic acid (1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid) and 3-(sulfatoethylsulfonyl)aniline. This reaction typically requires a catalyst, such as elemental copper, and is conducted under controlled pH conditions to optimize yield and purity .

General Synthesis Steps:- Condensation Reaction: Bromamic acid reacts with 3-(sulfatoethylsulfonyl)aniline.

- Catalyst Addition: Elemental copper is introduced to facilitate the reaction.

- pH Control: The reaction is maintained at a pH less than or equal to 7.

- Isolation and Purification: The resulting compound is isolated and purified through various techniques.

Reactive Blue 19 is predominantly used in the textile industry for dyeing cotton, viscose, and other cellulose-based fibers. Its excellent colorfastness makes it suitable for both exhaustion dyeing processes and continuous pad-staining techniques . Additionally, it finds applications in various fields such as:

- Environmental Testing: Used as a model compound in studies assessing dye degradation processes.

- Research: Investigated for its interactions with photocatalysts in wastewater treatment.

Studies focusing on the interaction of Reactive Blue 19 with different catalysts have revealed insights into its degradation pathways. For instance, experiments have demonstrated that cobalt ions significantly enhance the rate of dye degradation when combined with hydrogen peroxide and bicarbonate under UV irradiation . These findings are critical for developing effective treatment strategies for textile wastewater containing this dye.

Reactive Blue 19 shares structural similarities with other anthraquinone dyes but stands out due to its specific sulfonate groups that enhance solubility and reactivity. Below is a comparison with some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Reactive Blue 4 | Known for its high stability and lightfastness | |

| Reactive Black 5 | Offers deep black coloration; used widely in textiles | |

| Direct Blue 71 | Primarily used for direct dyeing processes without fixation |

Uniqueness of Reactive Blue 19

Reactive Blue 19's unique combination of sulfonate groups allows for higher water solubility compared to many other dyes, making it particularly effective for use in aqueous dyeing processes. Its structural characteristics contribute to its distinct color properties and application versatility within the textile industry.

Molecular Composition and Structural Characteristics

Anthraquinone Backbone and Functional Groups

Reactive Blue 19 features a planar anthraquinone core (C14H8O2) with two ketone groups at positions 9 and 10 (Fig. 1). Key functional modifications include:

- Sulfonate groups: At positions 2 (anthraquinone) and 2-sulfonatooxyethyl (side chain), enhancing water solubility.

- Amino group: At position 1, critical for chromophore activity.

- Vinyl sulfone moiety: Positioned meta to the aniline linkage, enabling covalent bonding with cellulose fibers.

The conjugated π-system of the anthraquinone backbone contributes to its intense blue color (λmax = 592 nm).

Sulfonate and Vinyl Sulfone Reactive Moieties

- Sulfonate groups: Provide ionic solubility (220 g/L at 20°C), stabilizing the dye in aqueous media through electrostatic repulsion.

- Vinyl sulfone: Undergoes nucleophilic addition with hydroxyl groups in cellulose under alkaline conditions, forming ether bonds. This group exists as a sodium sulfate ester (‑SO4Na) in commercial formulations to prevent premature hydrolysis.

Synthetic Pathways and Industrial Production

Condensation Reactions Involving Bromaminsäure Derivatives

The synthesis begins with 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromaminsäure), which reacts with 3-(sulfatoethylsulfonyl)aniline in a copper-catalyzed condensation:

$$

\text{C}{14}\text{H}{8}\text{BrNO}{5}\text{S} + \text{C}{8}\text{H}{10}\text{NO}{7}\text{S}{2} \xrightarrow{\text{Cu}^{2+}} \text{C}{22}\text{H}{16}\text{N}{2}\text{Na}{2}\text{O}{11}\text{S}_{3} + \text{HBr}

$$

Key steps:

- Nucleophilic substitution: Bromine at position 4 is replaced by the aniline nitrogen.

- Esterification: The hydroxyethylsulfonyl group is sulfated with H2SO4 to form the reactive vinyl sulfone.

Optimization of Synthesis for Yield and Purity

Industrial protocols optimize:

- Temperature: 25–40°C to minimize vinyl sulfone hydrolysis.

- Catalyst load: 0.5–1.5% CuSO4 accelerates condensation while reducing byproducts like 4-hydroxyanthraquinone.

- Post-synthesis purification: Salt precipitation removes unreacted bromaminsäure, achieving ≥95% purity.

Physicochemical Properties

Solubility and Stability in Aqueous Media

| Property | Value | Conditions | Source |

|---|---|---|---|

| Solubility | 220 g/L | 20°C, deionized water | |

| Hydrolysis half-life | 46 years (vinyl sulfone) | pH 7, 25°C | |

| Stability | >6 months | pH 4–9, dark storage |

The vinyl sulfone group hydrolyzes to 2-hydroxyethylsulfonyl above pH 10, reducing reactivity.

Spectral Properties

Persistence in Aquatic Systems

Hydrolysis Kinetics of Vinyl Sulfone Derivatives

Reactive Blue 19 exhibits remarkable environmental persistence, with hydrolysis kinetics strongly dependent on temperature and pH conditions. The vinyl sulfone derivative of Reactive Blue 19 demonstrates extraordinary stability under neutral aquatic conditions, with an estimated half-life of approximately 46 years at pH 7.0 and 25°C [1] [2]. This exceptionally long half-life represents one of the most persistent synthetic dye compounds in environmental systems.

The hydrolysis mechanism follows pseudo-first-order reaction kinetics, with the rate constant expressed as k = 8.86 × 10¹¹ exp(-6604/T) under infinitely dilute conditions [3]. The reaction activation energy was determined to be 54.91 kilojoules per mole, indicating moderate energy requirements for bond cleavage processes [3]. Under alkaline conditions, hydrolysis rates increase significantly, with optimal vinyl sulfone formation occurring at pH 8.77, where complete hydrolysis can be achieved within 5 minutes at elevated temperatures [4].

Temperature effects on hydrolysis kinetics are substantial. At 40°C and pH 4, the half-life reduces to 2247.5 minutes, while increasing temperature to 120°C further decreases the half-life to 339.4 minutes [5]. The hydrolysis velocity increases proportionally with temperature, following Arrhenius kinetics with enhanced degradation rates under thermal-pressure-mediated conditions [5]. These findings demonstrate that while Reactive Blue 19 is exceptionally stable under ambient environmental conditions, elevated temperatures can significantly accelerate degradation processes.

The β-sulfato-ethylsulfone structure converts rapidly to the vinyl sulfone form under alkaline conditions, with subsequent hydrolysis producing β-hydroxyethyl sulfone derivatives [6]. This transformation pathway represents the primary route for structural modification of Reactive Blue 19 in aquatic environments, though the resulting products maintain considerable stability and environmental persistence.

Adsorption Dynamics in Sediment-Water Systems

Adsorption behavior of Reactive Blue 19 in sediment-water systems demonstrates complex interactions dependent on adsorbent properties, environmental conditions, and molecular characteristics. The compound exhibits variable adsorption capacities ranging from 74.97 milligrams per gram for calcined nano-hydroxyapatite to 714.29 milligrams per gram for cucurbit [7]uril macrocyclic compounds [8] [9].

Kinetic studies consistently demonstrate that adsorption follows pseudo-second-order models, indicating that chemical sorption represents the rate-limiting step in the adsorption process [9] [10]. The pseudo-second-order rate constants vary with temperature, with activation energies for nano-hydroxyapatite systems determined to be 20.37 kilojoules per mole for uncalcined samples and 18.01 kilojoules per mole for calcined materials [9]. These relatively low activation energies suggest that physical adsorption mechanisms predominate in most sediment-water systems.

Equilibrium isotherms generally conform to Langmuir models, suggesting monolayer adsorption on homogeneous surfaces with finite adsorption capacities [11] [9]. However, some systems exhibit Freundlich behavior, indicating multilayer adsorption on heterogeneous surfaces with exponential distribution of adsorption sites [12]. The choice of isotherm model depends critically on adsorbent surface characteristics and solution chemistry conditions.

pH effects on adsorption are pronounced, with optimal adsorption typically occurring under acidic conditions around pH 3-4 [13] [9]. This pH dependence relates to electrostatic interactions between the anionic dye molecules and positively charged surface sites at low pH values. Temperature effects generally show decreased adsorption capacity with increasing temperature, consistent with exothermic adsorption processes [14].

The thermodynamic parameters reveal spontaneous adsorption processes with negative Gibbs free energy values and exothermic enthalpy changes [14]. These findings indicate favorable adsorption under ambient conditions, though the extent of adsorption depends significantly on competing ions and organic matter in natural sediment-water systems.

Advanced Oxidation Processes for Decolorization

Photocatalytic Degradation Using Titanium Dioxide and Modified Catalysts

Titanium dioxide-based photocatalytic systems demonstrate exceptional efficiency for Reactive Blue 19 degradation under ultraviolet irradiation. Standard titanium dioxide (TiO₂-P25) achieves 99% dye degradation within 90 minutes under optimized conditions using 1.0 gram per liter catalyst loading, pH 3, and ultraviolet-A irradiation intensity of 1950 microwatts per square centimeter [15] [16].

Modified titanium dioxide catalysts exhibit enhanced performance through various strategies. Titanium dioxide supported on clay substrates maintains similar degradation efficiency while reducing catalyst requirements to 0.1 gram per liter [15]. The clay support provides additional surface area and prevents catalyst agglomeration, maintaining high photocatalytic activity over extended operational periods.

Sulfur-doped titanium dioxide nanoparticles extend photocatalytic activity into the visible light spectrum, achieving 90% degradation efficiency within 120 minutes under combined sonophotocatalytic conditions [17]. The sulfur doping introduces intermediate energy states within the titanium dioxide band gap, enabling absorption of longer wavelength photons and improving solar light utilization efficiency.

Silver-decorated zinc oxide photocatalysts demonstrate excellent visible-light-responsive performance with 86% degradation efficiency within 45 minutes under solar irradiation [18]. The silver decoration creates metal-semiconductor heterojunctions that enhance charge separation and reduce electron-hole recombination rates, substantially improving photocatalytic quantum efficiency.

Copper-modified titanium dioxide on rutile substrates shows superior performance compared to anatase-supported systems under visible light conditions [19]. The copper modification decreases the band gap energy and creates additional electron trap states, facilitating visible light activation and improving overall photocatalytic performance.

Polyaniline-titanium dioxide nanocomposites achieve complete degradation under visible light with band gap energies reduced to 2.1 electron volts [20]. The polyaniline component acts as a photosensitizer, extending light absorption into the visible spectrum while providing efficient charge separation pathways for enhanced photocatalytic activity.

The reaction mechanism involves hydroxyl radical formation through water oxidation at photogenerated holes, with superoxide radical formation through oxygen reduction at photogenerated electrons [15]. These reactive oxygen species attack the anthraquinone chromophore and aromatic amine linkages, leading to progressive dye decolorization and eventual mineralization to carbon dioxide, water, and inorganic ions.

Fenton and Photo-Fenton Oxidation Mechanisms

Fenton oxidation systems demonstrate highly effective decolorization of Reactive Blue 19 through hydroxyl radical-mediated oxidation processes. Conventional Fenton treatment achieves 93.3% color reduction within 360 minutes using optimal conditions of pH 3.0, 1.5 millimolar hydrogen peroxide, and 0.25 millimolar ferrous iron [21].

Photo-Fenton processes enhance oxidation efficiency through photochemical regeneration of ferrous iron and additional hydroxyl radical generation. Photo-Fenton systems achieve 97.5% decolorization and 94.5% dissolved organic carbon removal under identical operating conditions [21] [22]. The ultraviolet irradiation facilitates iron cycling between ferrous and ferric states while promoting additional hydrogen peroxide decomposition pathways.

The reaction mechanism involves initial ferrous iron oxidation by hydrogen peroxide to generate hydroxyl radicals according to the Fenton reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + - OH [23]. Subsequent reactions include ferric iron reduction by hydrogen peroxide and hydroxyl radical reactions with organic substrates. Photo-Fenton systems additionally involve photochemical ferric iron reduction: Fe³⁺ + H₂O + hν → Fe²⁺ + - OH + H⁺ [22].

Electro-Fenton processes using magnetite (Fe₃O₄) nanoparticles achieve 87.0% total organic carbon removal within 120 minutes [24]. The magnetite catalyst facilitates continuous ferrous iron regeneration through electrochemical reduction while maintaining heterogeneous catalyst recovery through magnetic separation.

Optimized photo-Fenton systems can achieve remarkable performance, with some studies reporting 99.4% decolorization and 94.5% dissolved organic carbon removal within minutes of reaction initiation [23]. The combination of biological pretreatment with photo-Fenton oxidation achieves 88% dissolved organic carbon removal, 85% color reduction, 80% chemical oxygen demand removal, and 93% biochemical oxygen demand reduction [22].

Sonochemical Degradation with Nanoscale Zero-Valent Aluminum

Sonochemical degradation using nanoscale zero-valent aluminum represents an innovative approach for Reactive Blue 19 treatment under ambient conditions. Ultrasonic treatment at 40 kilohertz frequency activates nanoscale zero-valent aluminum surfaces through cavitation effects and shock wave generation, enhancing reactive surface area and electron transfer processes [25].

Combined ultrasonic-nanoscale zero-valent aluminum systems demonstrate superior performance compared to individual treatments. While nanoscale zero-valent aluminum alone requires 0.20 gram dosage and 60 minutes contact time for moderate degradation efficiency, combined ultrasonic-nanoscale zero-valent aluminum treatment achieves similar results using 0.10 gram dosage within 30 minutes [25].

The sonochemical activation mechanism involves acoustic cavitation bubble formation, collapse, and associated extreme temperature and pressure conditions. These conditions generate reactive species including hydroxyl radicals, hydrogen atoms, and hydroperoxyl radicals through water sonolysis [25]. Simultaneously, ultrasonic treatment enhances mass transfer rates and nanoscale zero-valent aluminum surface reactivity through mechanical cleaning and surface renewal processes.

Acidic pH conditions optimize degradation efficiency, with enhanced performance observed across pH ranges of 3-5 [25]. The acidic environment promotes aluminum dissolution and electron transfer reactions while maintaining favorable conditions for radical-mediated oxidation processes.

Reusability studies demonstrate that nanoscale zero-valent aluminum particles maintain degradation activity for four consecutive cycles under combined ultrasonic treatment conditions, compared to only two cycles for nanoscale zero-valent aluminum treatment alone [25]. This enhanced reusability relates to ultrasonic cleaning effects that remove surface oxide layers and maintain reactive surface areas.

Biological Treatment Strategies

Microbial Decolorization via Laccase-Producing Organisms

Laccase-producing microorganisms demonstrate exceptional capability for Reactive Blue 19 decolorization through enzymatic oxidation mechanisms. Coprinus plicatilis achieves 99% decolorization efficiency within 15 days at dye concentrations up to 250 milligrams per liter [26]. The laccase enzyme demonstrates remarkable tolerance to wide pH ranges, salt concentrations, and temperature variations, indicating robust performance under diverse environmental conditions.

Trametes versicolor produces laccase enzymes with specific activity of 31.5 units per gram, achieving 97.5% Reactive Blue 19 removal when immobilized on controlled-porosity silica beads [27]. The immobilized laccase system maintains enzymatic activity unchanged after four months of storage and three successive decolorization cycles totaling 120 hours of operation [27]. Approximately 97.5% of dye removal occurs through enzymatic degradation rather than physical adsorption processes.

Bacillus cereus demonstrates 95% decolorization ability within 72 hours under optimized conditions of pH 7.0, temperature 27°C, and maximum dye concentration tolerance of 200 milligrams per liter [28]. The bacterial culture requires glucose as a co-substrate for maximum decolorization efficiency, indicating cometabolic degradation pathways involving primary carbon source utilization.

Mixed bacterial flora systems show enhanced performance compared to pure cultures. The DDMY2 mixed bacterial consortium achieves 98% decolorization of 300 milligrams per liter Reactive Blue 19 within 48 hours when activated with tea residue [29]. The tea residue activation promotes growth of functional bacterial genera including unclassified Pseudomonadales, Brevibacillus, Stenotrophomonas, and Bordetella species responsible for enhanced decolorization performance.

The laccase-mediated mechanism involves single-electron oxidation of the dye substrate, generating free radical intermediates that undergo subsequent coupling reactions or further oxidation [30]. Fourier transform infrared spectroscopy analysis confirms cleavage of primary amino groups (-NH₂) and degradation of anthraquinone carbonyl groups during enzymatic treatment [29]. These structural modifications indicate effective chromophore destruction and detoxification of the dye molecule.

Phanerochaete chrysosporium optimization using response surface methodology achieves 99.8% color removal under optimal conditions of 30°C temperature, 20 grams per liter glycerol concentration, and pH 6.5 [31]. The white rot fungus demonstrates 1.25-fold improvement in biodegradation efficiency compared to non-optimized conditions through systematic parameter optimization.

Anaerobic Biodegradation Pathways

Anaerobic biodegradation represents a crucial pathway for Reactive Blue 19 transformation in sediment environments and anaerobic treatment systems. Anaerobic sediment-water systems achieve significant dye degradation with half-lives of 2.5 days, contrasting dramatically with the 46-year half-life observed under aerobic aquatic conditions [1]. This enhanced degradation under anaerobic conditions relates to reductive cleavage mechanisms that effectively attack the anthraquinone chromophore.

Anaerobic bacterial consortia demonstrate substantial decolorization efficiency through multiple degradation pathways. Anaerobic sludge concentrations of 50% achieve 70-85% decolorization of non-hydrolyzed Reactive Blue 19 and 70-90% decolorization of the hydrolyzed form [7]. The enhanced performance for hydrolyzed dye suggests that structural modifications increase biodegradability under anaerobic conditions.

Resuscitation-promoting factors enhance anaerobic biodegradation efficiency by more than 20% compared to conventional anaerobic treatment [32]. These factors activate viable but non-culturable bacterial populations, increasing metabolic activity and dye degradation capacity. The mechanism involves stimulation of dye-degrading species within the Peptostreptococcaceae family, leading to enhanced anthraquinone structure cleavage.

Enhanced anaerobic systems using tea residue as a bioactivator achieve 98% decolorization efficiency within 48 hours for 300 milligrams per liter dye concentrations [29]. Gas chromatography-mass spectrometry analysis identifies three major degradation products, indicating stepwise breakdown of the anthraquinone structure through reductive pathways. The degradation pathway involves sequential reduction of the anthraquinone rings followed by ring cleavage and formation of simpler aromatic compounds.

Enterobacter species demonstrate 90% decolorization efficiency within 24 hours under optimized anaerobic conditions [33]. Phylogenetic analysis indicates 99.7% similarity to Enterobacter cloacae, with kinetic studies revealing glucose-dependent cometabolic degradation pathways. The bacterial strain tolerates high dye concentrations while maintaining effective decolorization performance under anaerobic operational conditions.

Anaerobic treatment systems offer significant advantages including lower energy requirements, reduced sludge production, and effective treatment of recalcitrant dye compounds. The reductive environment facilitates electron transfer reactions that cleave aromatic bonds resistant to aerobic oxidation processes. These systems demonstrate particular effectiveness for anthraquinone dyes that resist conventional aerobic biological treatment approaches.

Physical Description

Blue-black solid; [CAMEO] Dark powder; [MSDSonline]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 51 of 123 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 72 of 123 companies with hazard statement code(s):;

H319 (38.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (65.28%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant